molecular formula C17H18ClNO2 B5850729 N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide

N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide

Cat. No. B5850729
M. Wt: 303.8 g/mol
InChI Key: SJWSSHZCWAZTRQ-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide, also known as O-Desmethyltramadol, is a synthetic opioid analgesic drug that is used for pain relief. It is an active metabolite of tramadol, which is a widely used pain medication. O-Desmethyltramadol has been studied extensively for its potential use in scientific research and has shown promising results in various fields.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol involves its interaction with the mu-opioid receptor. This receptor is located in the central nervous system and is involved in the modulation of pain perception. N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol binds to this receptor, leading to the activation of downstream signaling pathways that result in the inhibition of pain transmission.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol has been shown to have potent analgesic effects, which are mediated through its interaction with the mu-opioid receptor. It has also been shown to have anxiolytic and antidepressant effects, which are thought to be mediated through its interaction with other receptors in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol in lab experiments include its potent analgesic effects, its selectivity for the mu-opioid receptor, and its relatively low toxicity. However, its use is limited by its potential for abuse and dependence, as well as its potential for respiratory depression at high doses.

Future Directions

There are several potential future directions for the use of N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol in scientific research. One area of interest is the development of novel pain medications that target the mu-opioid receptor. N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol could serve as a template for the development of new drugs with improved efficacy and safety profiles.
Another potential future direction is the use of N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol in the treatment of psychiatric disorders, such as depression and anxiety. Its anxiolytic and antidepressant effects make it a promising candidate for further study in these areas.
In conclusion, N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol is a synthetic opioid analgesic drug that has shown promising results in scientific research. Its potent analgesic effects, selectivity for the mu-opioid receptor, and relatively low toxicity make it a valuable tool for the development of new pain medications and the treatment of psychiatric disorders. However, its potential for abuse and dependence, as well as its potential for respiratory depression at high doses, limit its use in clinical settings.

Synthesis Methods

The synthesis method of N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol involves the reduction of tramadol using sodium borohydride. The reaction takes place in the presence of a catalyst, such as palladium on carbon. The product is then purified using various techniques, such as column chromatography, to obtain pure N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol.

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol has been extensively studied for its potential use in scientific research, particularly in the field of pain management. It has been shown to have potent analgesic effects, which are mediated through its interaction with the mu-opioid receptor. This receptor is involved in the modulation of pain perception, and N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol has been shown to be a highly selective and potent agonist of this receptor.

properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12(2)11-17(20)19-14-5-9-16(10-6-14)21-15-7-3-13(18)4-8-15/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWSSHZCWAZTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide

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